

Application Note: Oxidation of Cyclononanol to Cyclononanone

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the oxidation of the secondary alcohol **cyclononanol** to the corresponding ketone, cyclononanone. The presented protocol is adapted from a reliable method for a similar cyclic alcohol and outlines the use of Jones reagent, a common and effective oxidizing agent for this transformation.

Reaction Overview

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Several reagents can accomplish this, including chromium-based oxidants like Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone), as well as milder, non-chromium alternatives such as Dess-Martin periodinane (DMP) and Swern oxidation conditions.[1][2] The choice of oxidant often depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups.[1][2] Jones oxidation is a robust and high-yielding method, though it involves the use of carcinogenic Cr(VI) compounds, necessitating careful handling and disposal.[1]

Comparative Data of Common Oxidation Methods

While a specific, detailed protocol for the oxidation of **cyclononanol** is not readily available in the searched literature, the following table summarizes various common oxidation methods for secondary alcohols with typical reaction conditions and yields, adapted from general knowledge and protocols for similar substrates like cyclooctanol.[3]



Oxidation Method	Oxidizing Agent(s)	Solvent(s)	Typical Temperat ure	Typical Reaction Time	Typical Yield (%)	Notes
Jones Oxidation	CrO₃, H₂SO₄	Acetone, Water	0-25 °C	0.5 - 2 hours	85-95	Strong acid conditions; not suitable for acid-sensitive substrates. [1][2][4]
PCC Oxidation	Pyridinium chlorochro mate	Dichlorome thane	Room Temperatur e	1 - 4 hours	80-90	Milder than Jones reagent; requires anhydrous conditions. [5][6][7]
Swern Oxidation	Oxalyl chloride, DMSO, Triethylami ne	Dichlorome thane	-78 °C to Room Temp	0.5 - 1 hour	90-98	Mild conditions, but produces foul-smelling dimethyl sulfide.[2]
Dess- Martin Oxidation	Dess- Martin Periodinan e	Dichlorome thane	Room Temperatur e	0.5 - 2 hours	90-98	Mild and selective; reagent can be explosive under certain conditions.



Experimental Protocol: Jones Oxidation of Cyclononanol to Cyclononanone

This protocol is adapted from the well-established Organic Syntheses procedure for the oxidation of cyclooctanol to cyclooctanone.[3]

Safety Precautions:

- Chromium trioxide is highly toxic and a known carcinogen. Handle with extreme care in a
 well-ventilated fume hood, wearing appropriate personal protective equipment (PPE),
 including gloves, lab coat, and safety glasses.
- Sulfuric acid is highly corrosive. Handle with care.
- The reaction is exothermic. Maintain the recommended temperature to avoid uncontrolled reaction rates.

Materials:

- Cyclononanol
- Chromium trioxide (CrO₃)
- Concentrated sulfuric acid (H₂SO₄)
- Acetone (reagent grade)
- · Diethyl ether
- Saturated sodium bicarbonate solution (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Ice bath
- Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer



- Separatory funnel
- Rotary evaporator

Procedure:

- 1. Preparation of Jones Reagent:
- In a beaker cooled in an ice bath, carefully and slowly add 23 g of concentrated sulfuric acid to 70 mL of water.
- To this acidic solution, add 26.7 g of chromium trioxide in small portions with stirring.
- Once the chromium trioxide is completely dissolved, dilute the solution with water to a final volume of 100 mL.
- 2. Reaction Setup:
- In a 500 mL three-necked round-bottom flask, dissolve 14.2 g (0.1 mol) of **cyclononanol** in 100 mL of acetone.
- Equip the flask with a mechanical stirrer, a dropping funnel containing the prepared Jones reagent, and a thermometer.
- Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.
- 3. Oxidation:
- With vigorous stirring, add the Jones reagent dropwise from the dropping funnel to the cyclononanol solution.
- Maintain the internal temperature of the reaction mixture between 15-20 °C by adjusting the rate of addition and the cooling bath. The addition should take approximately 30-60 minutes.
- After the addition is complete, the color of the reaction mixture should be a persistent reddish-orange. If the color is green, add more Jones reagent until the reddish-orange color persists.



• Continue stirring the mixture for an additional 30 minutes at room temperature.

4. Work-up:

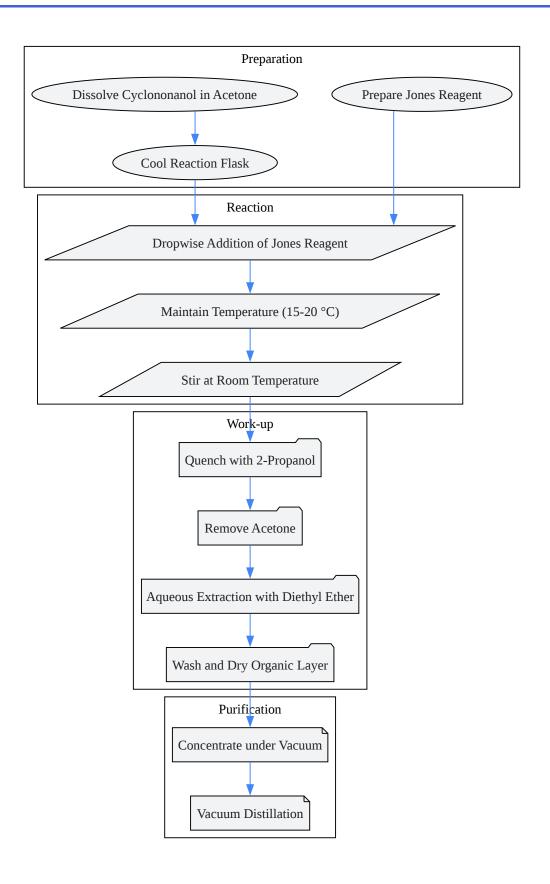
- Add 2-propanol (isopropyl alcohol) dropwise to the reaction mixture to quench any excess oxidant, indicated by the disappearance of the reddish-orange color and the formation of a green precipitate.
- Decant the acetone solution from the green chromium salts.
- Wash the chromium salts with two 25 mL portions of acetone and combine the acetone washings with the decanted solution.
- Remove most of the acetone using a rotary evaporator.
- Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with three 50 mL portions of diethyl ether.
- Combine the organic extracts and wash them successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate.

5. Purification:

- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude cyclononanone.
- The product can be further purified by vacuum distillation.

Diagrams

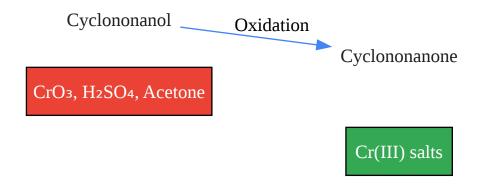




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Caption: Experimental workflow for the oxidation of cyclononanol.





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Caption: Chemical transformation of **cyclononanol** to cyclononanone.

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